3-(4-bromo-1H-pyrazol-1-yl)pyridine
Overview
Description
“3-(4-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3 . It is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of “3-(4-bromo-1H-pyrazol-1-yl)pyridine” involves several steps. The specific operation method involves the use of N-Bromosuccinimide and ammonium cerium (IV) nitrate in acetonitrile . The mixture is stirred at room temperature and then heated under reflux .Molecular Structure Analysis
The molecular structure of “3-(4-bromo-1H-pyrazol-1-yl)pyridine” is characterized by the presence of a pyrazole ring attached to a pyridine ring . The pyrazole ring contains a bromine atom at the 4th position .Chemical Reactions Analysis
The chemical reactions involving “3-(4-bromo-1H-pyrazol-1-yl)pyridine” are diverse. It can be used in the preparation of various pharmaceutical and biologically active compounds . For example, it can be used in the synthesis of 1,4-bipyrazoles .Scientific Research Applications
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
“3-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used as a starting material in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which can be synthesized from “3-(4-bromo-1H-pyrazol-1-yl)pyridine”, have various biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis of 1,4’-Bipyrazoles
“3-(4-bromo-1H-pyrazol-1-yl)pyridine” can also be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Synthesis of Various Pharmaceutical Compounds
This compound is also used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis of Inhibitors
“3-(4-bromo-1H-pyrazol-1-yl)pyridine” is used in the synthesis of various inhibitors . These inhibitors can be used in different fields of research, including medical and pharmaceutical research.
Synthetic Strategies and Approaches
Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Safety And Hazards
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXUIGDGPBAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)pyridine | |
CAS RN |
77556-44-6 | |
Record name | 3-(4-bromo-1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.